Cas no 138168-36-2 (Gadobutrol)
Gadobutrol structure
Product Name:Gadobutrol
N.o CAS:138168-36-2
MF:C18H34N4O9
MW:450.483965396881
MDL:MFCD32067785
CID:1259920
PubChem ID:189914
Update Time:2025-04-20
Gadobutrol Propriedades químicas e físicas
Nomes e Identificadores
-
- 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic acid, 10-[2,3-dihydroxy-1-(hydroxymethyl)propyl]-
- Butrol-1,​
- 4,​
- 7,​
- 10-​
- Tetraazacyclododecan​
- e-​
- 1,​
- 7-​
- triacetic acid
- Calcobutrol
- Gadobutrol
- 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic acid,10-[2,3-dihydroxy-1-(hydroxymethyl)propyl]-
- 138168-36-2
- 2,2',2''-[10-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl]triacetic acid
- SCHEMBL1875231
- DTXSID50869881
- 770691-21-9
- AT43124
- CHEMBL2111181
- 2-[4,10-bis(carboxymethyl)-7-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid
- 2,2',2''-(10-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid
- JZNZSKXIEDHOBD-UHFFFAOYSA-N
-
- MDL: MFCD32067785
- Inchi: 1S/C18H34N4O9/c23-12-14(15(25)13-24)22-7-5-20(10-17(28)29)3-1-19(9-16(26)27)2-4-21(6-8-22)11-18(30)31/h14-15,23-25H,1-13H2,(H,26,27)(H,28,29)(H,30,31)
- Chave InChI: JZNZSKXIEDHOBD-UHFFFAOYSA-N
- SMILES: OC(CO)C(CO)N1CCN(CC(=O)O)CCN(CC(=O)O)CCN(CC(=O)O)CC1
Propriedades Computadas
- Massa Exacta: 450.23272
- Massa monoisotópica: 450.23257867 g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 6
- Contagem de aceitadores de ligações de hidrogénio: 13
- Contagem de Átomos Pesados: 31
- Contagem de Ligações Rotativas: 10
- Complexidade: 548
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 2
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: -9.8
- Superfície polar topológica: 186
- Peso Molecular: 450.5
Propriedades Experimentais
- Densidade: 1.3 g/mL at 37 °C
- PSA: 185.55
Gadobutrol Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D644227-10g |
2,2',2''-(10-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid |
138168-36-2 | 95% | 10g |
$3950 | 2024-05-25 | |
| Ambeed | A1369150-10mg |
2,2',2''-(10-(1,3,4-Trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid |
138168-36-2 | 97% | 10mg |
$253.0 | 2025-02-28 | |
| Ambeed | A1369150-25mg |
2,2',2''-(10-(1,3,4-Trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid |
138168-36-2 | 97% | 25mg |
$506.0 | 2025-02-28 | |
| Ambeed | A1369150-50mg |
2,2',2''-(10-(1,3,4-Trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid |
138168-36-2 | 97% | 50mg |
$811.0 | 2025-02-28 | |
| Ambeed | A1369150-5mg |
2,2',2''-(10-(1,3,4-Trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid |
138168-36-2 | 97% | 5mg |
$169.0 | 2025-02-28 | |
| Ambeed | A1369150-1mg |
2,2',2''-(10-(1,3,4-Trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid |
138168-36-2 | 97% | 1mg |
$67.0 | 2025-02-28 | |
| eNovation Chemicals LLC | D644227-10g |
2,2',2''-(10-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid |
138168-36-2 | 95% | 10g |
$3950 | 2025-02-19 | |
| eNovation Chemicals LLC | D644227-10g |
2,2',2''-(10-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid |
138168-36-2 | 95% | 10g |
$3950 | 2025-02-19 |
Gadobutrol Literatura Relacionada
-
1. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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